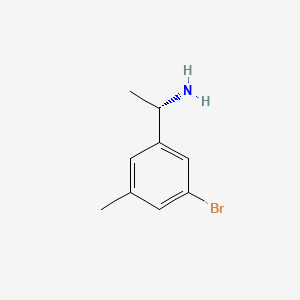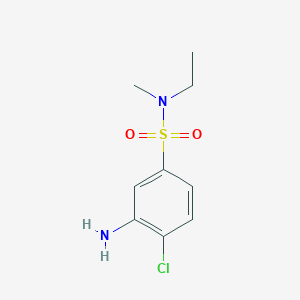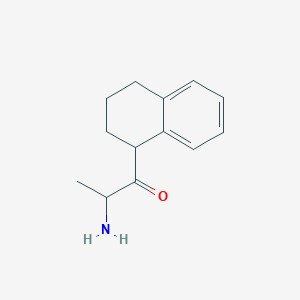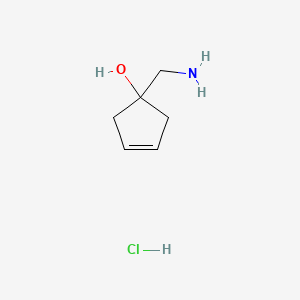
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.6186 . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentene ring, along with a hydroxyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antiviral agents and enzyme inhibitors . In biological research, it is used to study the effects of cyclopentene derivatives on cellular processes and metabolic pathways. Industrial applications include its use as a building block for the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their conformation and activity . This compound can also modulate enzymatic reactions by acting as a substrate or inhibitor, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclopent-3-en-1-olhydrochloride can be compared with other similar compounds, such as 1-(Aminomethyl)cyclopropanol and 1-(Aminomethyl)cyclohexanol. These compounds share similar structural features but differ in the size and conformation of their ring systems . The unique cyclopentene ring in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
1-(aminomethyl)cyclopent-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6(8)3-1-2-4-6;/h1-2,8H,3-5,7H2;1H |
Clave InChI |
GQPMHMYVHPGKTQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



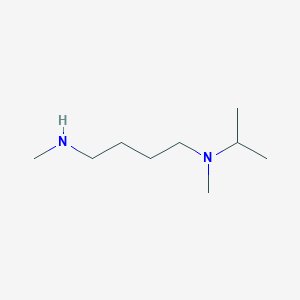

![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)
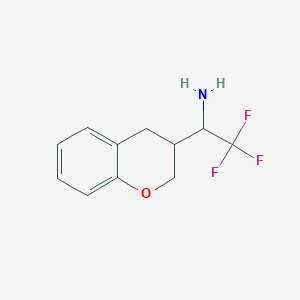
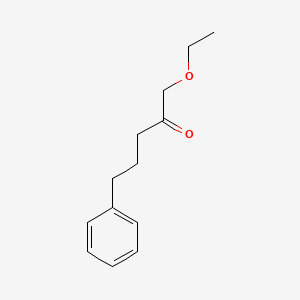

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)

